(2-Chloropyrimidin-4-yl)boronic acid
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Description
“(2-Chloropyrimidin-4-yl)boronic acid” is an intermediate used to prepare aldosterone synthase inhibiting pyrimidinylnaphthalenes via Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the key steps is the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . This reaction is often used for the preparation of a diverse set of substituted pyrimidines . A thorough screening of reaction conditions and the use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields .Molecular Structure Analysis
The molecular formula of “this compound” is C4H4BClN2O2 . Its molecular weight is 158.35076 .Chemical Reactions Analysis
“this compound” is a substrate in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . It also undergoes Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 155-163 °C . It is a solid at room temperature .Safety and Hazards
Future Directions
The Suzuki coupling reaction, which involves “(2-Chloropyrimidin-4-yl)boronic acid”, has been often used for the preparation of a diverse set of substituted pyrimidines . This suggests that “this compound” could have potential applications in the synthesis of various biologically active compounds in the future .
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJRTXXCLIIXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NC=C1)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680687 |
Source
|
Record name | (2-Chloropyrimidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228431-85-3 |
Source
|
Record name | (2-Chloropyrimidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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